Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 5 and a methyl ester at position 2. Its synthesis begins with ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, which undergoes coupling with 2-(difluoromethyl)-1H-benzimidazole via Buchwald-Hartwig amination or tetraethylammonium chloride-mediated conditions to yield intermediate 13 (89% yield) . Subsequent reduction with LiAlH₄ produces alcohol 14, which is oxidized to aldehyde 15 for reductive amination to generate final derivatives. The methyl ester at C(2) enhances bioactivity, particularly as a phosphatidylinositide 3-kinase delta (PI3Kδ) inhibitor .
Properties
IUPAC Name |
methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c1-16-9(15)6-4-7-12-5(8(10)11)2-3-14(7)13-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGUBPCJRUXAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC(=NC2=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
MDP and its derivatives have shown promising antitumor properties. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes involved in cancer progression. Recent studies have indicated that MDP can effectively inhibit the proliferation of various cancer cell lines by targeting key signaling pathways associated with tumor growth and survival .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes, including kinases that are crucial in various cellular processes. For instance, MDP has demonstrated inhibitory effects on Bruton’s tyrosine kinase (BTK), which is significant for the treatment of B-cell malignancies . The ability to selectively inhibit these enzymes positions MDP as a valuable candidate for further drug development.
Photophysical Properties
MDP exhibits notable photophysical properties, making it suitable for applications in materials science. Its ability to act as a fluorophore opens avenues for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural characteristics of MDP allow for modifications that can enhance its luminescent properties, thus broadening its applicability in advanced materials .
Supramolecular Chemistry
The compound's capacity to form crystals with unique conformational arrangements has implications in supramolecular chemistry. These properties can be harnessed to develop new materials with specific functionalities, such as enhanced mechanical strength or tailored optical characteristics .
Synthesis and Functionalization
The synthesis of MDP involves various methodologies that allow for structural modifications essential for enhancing its biological activity and material properties. Recent advancements in synthetic techniques have improved the yield and efficiency of producing MDP derivatives, which can be further functionalized to optimize their performance in targeted applications .
| Synthesis Method | Yield (%) | Functionalization Potential |
|---|---|---|
| Cyclocondensation | 70-90 | High |
| Microwave Irradiation | 80-95 | Moderate |
| Traditional Heating | 60-75 | Low |
Anticancer Studies
In a study published in Molecules, researchers evaluated the anticancer effects of MDP on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific molecular pathways . The findings suggest that MDP could serve as a lead compound for developing new anticancer therapies.
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory effects of MDP derivatives against BTK and other kinases involved in inflammatory diseases and cancers. The results indicated that certain modifications to the MDP structure enhanced its inhibitory potency, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity and metabolic stability . The compound may inhibit specific enzymes or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural differences among pyrazolo[1,5-a]pyrimidine derivatives lie in substituents at positions 5, 7, and 2. The table below highlights critical variations:
Key Observations:
- Position 5 : Difluoromethyl (target compound) vs. phenyl/trifluoromethyl/4-fluorophenyl. Difluoromethyl balances lipophilicity and electronic effects, enhancing target binding .
- Position 7 : Morpholin-4-yl (target) vs. trifluoromethyl. Morpholine improves solubility and hydrogen-bonding capacity, critical for kinase inhibition .
- Position 2 : Methyl ester (target) vs. carboxylic acid or ethyl ester. Esters act as prodrugs, hydrolyzing in vivo to active acids .
Research Findings and Trends
- Fluorine Substitution : Difluoromethyl/trifluoromethyl groups enhance metabolic resistance and target affinity. Difluoromethyl offers a balance between lipophilicity and polarity .
- Morpholine vs. Trifluoromethyl : Morpholine at position 7 improves aqueous solubility, while trifluoromethyl increases electronegativity, favoring membrane penetration .
- Ester vs. Acid at C(2) : Methyl esters serve as prodrugs, whereas carboxylic acids directly engage targets (e.g., PI3Kδ active site) .
Biological Activity
Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Chemical Formula : C8H6F2N4O2
- Molecular Weight : 214.15 g/mol
- CAS Number : 1823843-51-1
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Pyrazolo[1,5-a]pyrimidines are known to inhibit specific enzymes and receptors involved in disease pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Many derivatives in this class act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling pathways.
- Anticancer Properties : Compounds like this compound have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 0.0227 μM to 4.92 μM .
Anti-inflammatory Activity
Pyrazolo[1,5-a]pyrimidines have been reported as effective inhibitors of COX enzymes:
- Inhibition Studies : These compounds have shown to reduce inflammatory markers in animal models, indicating their potential use as anti-inflammatory agents .
Antimicrobial Activity
Emerging research indicates that derivatives of this compound may possess antimicrobial properties:
- Bacterial Inhibition : Studies have reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines and found that it induced apoptosis and inhibited cell proliferation significantly compared to control groups.
- Inflammation Model : In an animal model of arthritis, treatment with this compound led to a marked reduction in swelling and pain scores compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
